N-(Phenylacetyl-d5)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

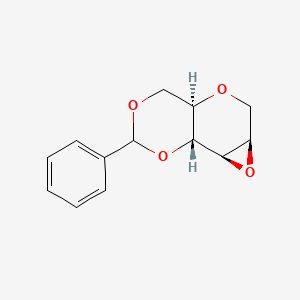

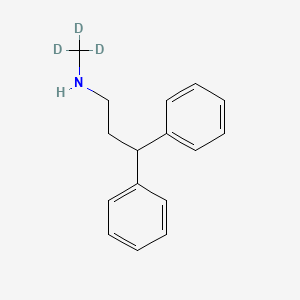

N-(Phenylacetyl-d5)glycine is the deuterium labeled Phenylacetylglycine . Phenylacetylglycine is a gut microbial metabolite that can activate β2AR . It is also a putative biomarker of phospholipidosis .

Molecular Structure Analysis

The molecular formula of N-(Phenylacetyl-d5)glycine is C10H6D5NO3 .Chemical Reactions Analysis

Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine .Physical And Chemical Properties Analysis

The molecular weight of N-(Phenylacetyl-d5)glycine is 198.23 . Its melting point is greater than 139°C .Mechanism of Action

Target of Action

N-(Phenylacetyl-d5)glycine is a deuterium-labeled derivative of Phenylacetylglycine . The primary target of Phenylacetylglycine is the β2-adrenergic receptor (β2AR) . The β2AR is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including cardiac function .

Mode of Action

Phenylacetylglycine, and by extension N-(Phenylacetyl-d5)glycine, activates the β2AR . Activation of this receptor can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

Phenylacetylglycine is a gut microbial metabolite derived from the metabolism of dietary phenylalanine . Two distinct gut microbial pathways contribute to the production of phenylacetic acid (PAA), a crucial intermediate in the formation of Phenylacetylglycine . These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in the case of n-(phenylacetyl-d5)glycine, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

Activation of β2AR by Phenylacetylglycine has been shown to protect against cardiac injury caused by ischemia/reperfusion . This suggests that N-(Phenylacetyl-d5)glycine may have similar protective effects, given its structural similarity to Phenylacetylglycine .

Action Environment

The action of N-(Phenylacetyl-d5)glycine is influenced by the gut microbiota, which metabolizes dietary phenylalanine into Phenylacetylglycine . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of N-(Phenylacetyl-d5)glycine.

properties

IUPAC Name |

2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenylacetyl-d5)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)